molecular formula C8H6ClF3N2 B2887330 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1211580-47-0

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2887330
CAS No.: 1211580-47-0
M. Wt: 222.6
InChI Key: OVTDTZCVEWUTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is a pyrimidine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrimidine ring, which is fused with a cyclopentane ring. The molecular formula of this compound is C8H6ClF3N2, and it has a molecular weight of approximately 222.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a cyclopentane derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)pyrimidine

Uniqueness

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-7-13-5-3-1-2-4(5)6(14-7)8(10,11)12/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTDTZCVEWUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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